![molecular formula C30H28F2N4O8 B1165157 Gatifloxacina Dímero 4 CAS No. 1497338-53-0](/img/structure/B1165157.png)
Gatifloxacina Dímero 4
Descripción general
Descripción
7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid is a synthesized dimer analogue of gatifloxacin, which is an antibacterial agent belonging to the fourth-generation fluoroquinolone family . Gatifloxacin is known for its broad-spectrum antibacterial activity and is used to treat various infections . The dimer form, 7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid, has been studied for its potential enhanced antibacterial properties .
Aplicaciones Científicas De Investigación
Antibacterial Applications
Broad-Spectrum Antibacterial Activity
Research indicates that compounds related to Gatifloxacin Dimer 4 exhibit broad-spectrum antibacterial properties. They are effective against various gram-positive and gram-negative bacteria, including strains resistant to conventional antibiotics. This efficacy is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .
Case Studies
- In Vitro Studies : In laboratory settings, derivatives of this compound have shown significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. These studies suggest that modifications in the quinolone structure can enhance permeability and potency against resistant strains .
- Animal Models : Preclinical trials using animal models have demonstrated the effectiveness of Gatifloxacin Dimer 4 in treating urinary tract infections caused by resistant bacterial strains. Administration via oral or intravenous routes resulted in substantial reductions in bacterial load .
Antitumor Activity
Emerging research suggests that Gatifloxacin Dimer 4 may also possess antitumor properties. Some studies have indicated that quinolone derivatives can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.
Case Studies
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis, particularly in breast and lung cancer cells. The mechanism appears to involve the activation of p53 pathways, leading to cell cycle arrest .
- Synergistic Effects : Combination therapies using Gatifloxacin Dimer 4 with other chemotherapeutic agents have demonstrated enhanced efficacy, suggesting potential for use in polypharmacy approaches for cancer treatment .
Formulation and Delivery
The formulation of Gatifloxacin Dimer 4 for clinical applications remains an area of active research. Various delivery systems are being explored to enhance bioavailability and target specificity:
Formulation Type | Description | Benefits |
---|---|---|
Oral Tablets | Standard dosage form for systemic delivery | Convenient administration; suitable for outpatient treatment |
Intravenous Solutions | For severe infections requiring immediate action | Rapid onset of action; high bioavailability |
Nanoparticle Systems | Encapsulation in nanoparticles for targeted delivery | Enhanced penetration into tissues; reduced side effects |
Mecanismo De Acción
Target of Action
Gatifloxacin Dimer 4, like its parent compound Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The bactericidal action of Gatifloxacin Dimer 4 is achieved through the inhibition of its primary targets, DNA gyrase and topoisomerase IV . This inhibition disrupts the bacterial DNA replication process, leading to the death of the bacteria .
Pharmacokinetics
Gatifloxacin, the parent compound of Gatifloxacin Dimer 4, is known for its high oral bioavailability (96%), large volume of distribution, low protein binding, and broad tissue distribution . It is primarily excreted unchanged in the urine
Result of Action
The primary result of Gatifloxacin Dimer 4’s action is the death of the bacteria. By inhibiting the enzymes necessary for bacterial DNA replication, transcription, repair, and recombination, the compound prevents the bacteria from growing and multiplying .
Análisis Bioquímico
Biochemical Properties
Gatifloxacin Dimer 4 plays a significant role in biochemical reactions, primarily through its interaction with bacterial enzymes. It inhibits the bacterial enzymes DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Gatifloxacin Dimer 4 prevents bacterial cell division and leads to cell death. The compound interacts with various biomolecules, including proteins and enzymes, to exert its antibacterial effects. The nature of these interactions involves the formation of stable complexes with the target enzymes, thereby inhibiting their activity.
Cellular Effects
Gatifloxacin Dimer 4 has profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, Gatifloxacin Dimer 4 can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause changes in the expression of genes involved in stress responses and metabolic pathways . Additionally, Gatifloxacin Dimer 4 can affect cellular metabolism by altering the activity of enzymes involved in metabolic processes.
Molecular Mechanism
The molecular mechanism of Gatifloxacin Dimer 4 involves its binding to bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the supercoiling of bacterial DNA, which is necessary for DNA replication and transcription. Gatifloxacin Dimer 4 stabilizes the enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strands and leading to the accumulation of double-strand breaks . This ultimately results in bacterial cell death. The compound’s ability to inhibit these enzymes is due to its high affinity for the enzyme-DNA complex, which is facilitated by specific binding interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gatifloxacin Dimer 4 have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy can decrease due to degradation over extended periods. Long-term studies have shown that Gatifloxacin Dimer 4 can have lasting effects on cellular function, including persistent inhibition of bacterial growth and alterations in cellular metabolism . The stability and degradation of Gatifloxacin Dimer 4 are influenced by factors such as temperature, pH, and the presence of other chemicals.
Dosage Effects in Animal Models
The effects of Gatifloxacin Dimer 4 vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth and treats infections. At higher doses, Gatifloxacin Dimer 4 can cause toxic or adverse effects, including gastrointestinal disturbances and central nervous system effects . Threshold effects have been observed, where the efficacy of the compound plateaus beyond a certain dosage, and further increases in dosage do not enhance its antibacterial activity.
Metabolic Pathways
Gatifloxacin Dimer 4 is involved in several metabolic pathways. It undergoes limited biotransformation in the body, with the majority of the compound being excreted unchanged in the urine . The primary metabolic pathway involves the formation of minor metabolites, such as ethylenediamine and methylethylenediamine, which are excreted in small amounts. The compound’s interaction with metabolic enzymes is minimal, and it does not significantly affect metabolic flux or metabolite levels.
Transport and Distribution
Gatifloxacin Dimer 4 is transported and distributed within cells and tissues through various mechanisms. It has a large volume of distribution and low protein binding, allowing it to penetrate tissues effectively . The compound is primarily excreted unchanged in the urine, indicating efficient renal clearance. Gatifloxacin Dimer 4 interacts with transporters and binding proteins to facilitate its distribution within the body. Its localization and accumulation in tissues are influenced by factors such as tissue perfusion and the presence of specific transporters.
Subcellular Localization
The subcellular localization of Gatifloxacin Dimer 4 is crucial for its activity and function. The compound is known to localize in the cytoplasm and nucleus of bacterial cells, where it exerts its antibacterial effects by targeting DNA gyrase and topoisomerase IV . In mammalian cells, Gatifloxacin Dimer 4 can localize to various cellular compartments, including the cytoplasm and mitochondria. The targeting signals and post-translational modifications that direct Gatifloxacin Dimer 4 to specific compartments are essential for its activity and function.
Métodos De Preparación
The synthesis of 7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid involves the formation of piperazine-linked fluoroquinolone dimers during the laboratory process for gatifloxacin . The synthetic route typically includes the following steps:
Formation of the Piperazine Linkage: The piperazine moiety is linked to the fluoroquinolone core through a series of chemical reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, solvents, and catalysts to ensure the formation of the desired dimer.
Industrial production methods for 7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid are not widely documented, but they likely follow similar principles as the laboratory synthesis, with scale-up considerations for larger batch production .
Análisis De Reacciones Químicas
7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidative degradation, which is a common reaction for fluoroquinolones.
Reduction: Reduction reactions may also occur, although specific details for 7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid are limited.
Substitution: Substitution reactions involving the piperazine moiety are possible, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are typically degradation products and process-related impurities .
Comparación Con Compuestos Similares
7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid can be compared with other fluoroquinolone dimers and monomers:
Gatifloxacin: The monomeric form of the compound, which is widely used as an antibacterial agent.
Gemifloxacin: Another fourth-generation fluoroquinolone with similar antibacterial properties.
Sparfloxacin: A fluoroquinolone with a different spectrum of activity and pharmacokinetic profile.
7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid is unique due to its dimeric structure, which may offer enhanced antibacterial activity compared to its monomeric counterparts .
Actividad Biológica
The compound 7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid is a dimeric analogue of gatifloxacin, a member of the fluoroquinolone class of antibiotics. This compound has garnered attention for its potential biological activity, particularly its antibacterial properties. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes two cyclopropyl groups and multiple functional groups that enhance its biological activity. The molecular formula is , indicating a substantial molecular weight and the presence of fluorine atoms which are known to influence pharmacological properties.
Structural Representation
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 588.56 g/mol |
IUPAC Name | 7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid |
Antibacterial Activity
The primary biological activity of this compound is its antibacterial efficacy. As a dimeric form of gatifloxacin, it exhibits enhanced potency against various bacterial strains compared to its monomeric counterparts.
Fluoroquinolones, including this compound, primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. The dimeric structure may facilitate more effective binding to these targets, leading to increased antibacterial activity.
Case Studies and Research Findings
- In vitro Studies : Research has shown that the dimeric analogue exhibits lower Minimum Inhibitory Concentrations (MICs) against Gram-positive bacteria compared to standard fluoroquinolones like norfloxacin and ciprofloxacin. For instance, studies indicate that the MIC values for this compound are approximately 2–4 times lower than those for typical fluoroquinolone standards when tested against strains such as Enterococcus faecium and Staphylococcus aureus .
- Hybrid Compounds : The compound has been investigated as part of hybrid antibacterial agents that combine features of DNA polymerase inhibitors with topoisomerase inhibitors. These hybrids demonstrate significantly enhanced antibacterial activity, suggesting that the structural modifications in the dimer contribute positively to their efficacy .
- Resistance Studies : Investigations into bacterial resistance mechanisms reveal that compounds like this one can circumvent some common resistance pathways due to their unique structural properties. For example, they show reduced susceptibility to efflux pumps commonly found in resistant strains .
Comparative Efficacy Table
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Gatifloxacin | 0.5 - 2 | Staphylococcus aureus |
7-Dimer | 0.125 - 0.5 | Enterococcus faecium |
Norfloxacin | 1 - 4 | Escherichia coli |
Propiedades
IUPAC Name |
7-[2-[(3-carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinolin-7-yl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28F2N4O8/c1-43-27-21(19(31)9-15-23(27)35(13-3-4-13)11-17(25(15)37)29(39)40)33-7-8-34-22-20(32)10-16-24(28(22)44-2)36(14-5-6-14)12-18(26(16)38)30(41)42/h9-14,33-34H,3-8H2,1-2H3,(H,39,40)(H,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYRMXJSFKUVNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1NCCNC3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F)F)C(=O)C(=CN2C6CC6)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28F2N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.